molecular formula C17H27NO2 B4941604 [4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol

[4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol

Cat. No.: B4941604
M. Wt: 277.4 g/mol
InChI Key: KMXJIGNHICDGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol: is an organic compound that features a piperidine ring, a butoxy group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 4-methylpiperidine, is reacted with butyl bromide in the presence of a base such as potassium carbonate to form 4-(4-methylpiperidin-1-yl)butane.

    Attachment of the Phenyl Group: The intermediate is then reacted with 4-hydroxybenzyl alcohol under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of [4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanone.

    Reduction: Formation of [4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

[4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol: can be compared with other similar compounds, such as:

    [4-(4-Methylpiperidin-1-yl)butoxy]benzene: Lacks the hydroxyl group, leading to different chemical properties.

    [4-(4-Methylpiperidin-1-yl)butoxy]phenylmethane: Lacks the hydroxyl group, affecting its reactivity and applications.

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[4-(4-methylpiperidin-1-yl)butoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-15-8-11-18(12-9-15)10-2-3-13-20-17-6-4-16(14-19)5-7-17/h4-7,15,19H,2-3,8-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXJIGNHICDGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC=C(C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.